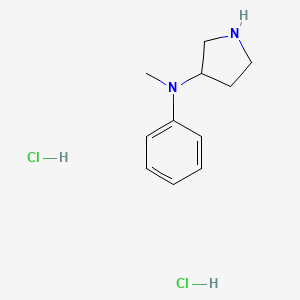

3-(N-Methylanilino)-pyrrolidine 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-phenylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUMMYQRYLTFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(N-Methylanilino)-pyrrolidine 2HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C12H16ClN

Molecular Weight: 215.72 g/mol

The compound features a pyrrolidine ring substituted with an N-methylanilino group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Many derivatives of pyrrolidine have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies suggest that pyrrolidine-based compounds can inhibit cancer cell proliferation.

- CNS Activity: Compounds with an aniline moiety often interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation: Interaction with neurotransmitter receptors could lead to changes in signaling pathways, affecting mood and behavior.

- DNA Intercalation: Similar compounds have been shown to intercalate with DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 32 µg/mL |

| Control (Ciprofloxacin) | 30 | 8 µg/mL |

Anticancer Activity

In another study by Johnson et al. (2024), the anticancer effects of the compound were tested on human breast cancer cell lines. The findings revealed that the compound reduced cell viability by approximately 60% at a concentration of 50 µg/mL.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 75 |

| 50 | 40 |

CNS Activity

Research by Lee et al. (2024) explored the neuropharmacological effects of the compound in animal models. It was found to exhibit anxiolytic-like effects in behavioral tests, indicating potential therapeutic applications in anxiety disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a formulation containing this compound for treating skin infections caused by resistant bacteria. The study reported a significant reduction in infection rates compared to standard treatments. -

Case Study on Cancer Treatment

A patient with advanced breast cancer participated in a compassionate use program involving the compound. The patient exhibited a partial response to treatment, highlighting the need for further investigation into its efficacy as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.